(1E)-1-(4-ethoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
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Overview
Description
1-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE is a complex organic compound with a unique structure that includes a furo[3,4-c]pyridine core
Preparation Methods
The synthesis of 1-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Material Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It is used as a probe in chemical biology to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
1-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE can be compared with similar compounds such as:
1-(3,4-Dichloro-2-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione: This compound has similar structural features but includes dichloro and methoxy groups, which may alter its chemical reactivity and biological activity.
(1E)-1-[(5-Iodo-2-furyl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione:
The uniqueness of 1-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C17H15NO4 |
---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
(1E)-1-[(4-ethoxyphenyl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C17H15NO4/c1-3-21-12-6-4-11(5-7-12)9-14-13-8-10(2)18-16(19)15(13)17(20)22-14/h4-9H,3H2,1-2H3,(H,18,19)/b14-9+ |
InChI Key |
SULVEYYSBHRWKO-NTEUORMPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C3=C(C(=O)NC(=C3)C)C(=O)O2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C3=C(C(=O)NC(=C3)C)C(=O)O2 |
Origin of Product |
United States |
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